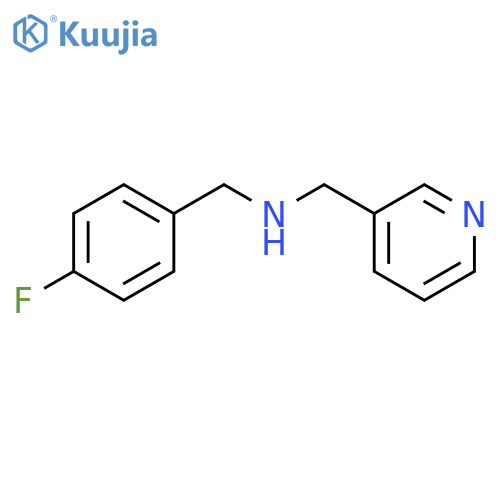Cas no 113248-64-9 ((4-Fluorobenzyl)-pyridin-3-ylmethyl-amine)

113248-64-9 structure
商品名:(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine
(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinemethanamine,N-[(4-fluorophenyl)methyl]-
- (4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanaminium
- (4-FLUOROBENZYL)-PYRIDIN-3-YLMETHYL-AMINE
- 1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanamine
- (4-Fluorobenzyl)pyridin-3-ylmethylamine
- (4-FLUORO-BENZYL)-PYRIDIN-3-YLMETHYL-AMINE
- N-(4-FLUOROBENZYL)-N-(3-PYRIDINYLMETHYL)AMINE
- N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine
- SR-01000597316-1
- (4-Fluorobenzyl)pyridin-3-ylmethyl-amine
- TimTec1_008114
- 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine
- Oprea1_549794
- AG-390/25100006
- SCHEMBL10559908
- 3-(4-fluorobenzylaminomethyl)pyridine
- FALPYPALLCTAIS-UHFFFAOYSA-N
- A803034
- [(4-fluorophenyl)methyl](pyridin-3-ylmethyl)amine
- HMS1557A18
- MFCD02656616
- FT-0642770
- SR-01000597316
- CS-0339323
- 113248-64-9
- BB 0220080
- DTXSID80354593
- AKOS000239579
- DB-041162
- G66838
- (4-Fluorobenzyl)-pyridin-3-ylmethyl-amine
-
- MDL: MFCD02656616
- インチ: InChI=1S/C13H13FN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2
- InChIKey: FALPYPALLCTAIS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CN=C1)CNCC2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 216.10600
- どういたいしつりょう: 216.10627659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 333.6±27.0 °C at 760 mmHg
- フラッシュポイント: 155.6±23.7 °C
- PSA: 24.92000
- LogP: 2.90140
- じょうきあつ: 0.0±0.7 mmHg at 25°C
(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F598375-50mg |
(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine |
113248-64-9 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | F598375-5mg |
(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine |
113248-64-9 | 5mg |
$ 50.00 | 2022-06-04 | ||
| A2B Chem LLC | AD63677-5g |
3-Pyridinemethanamine,N-[(4-fluorophenyl)methyl]- |
113248-64-9 | 97% | 5g |
$489.00 | 2024-04-20 | |
| abcr | AB587860-5g |
N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine; . |
113248-64-9 | 5g |
€941.60 | 2024-04-20 | ||
| Ambeed | A723987-5g |
N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine |
113248-64-9 | 97% | 5g |
$611.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409993-100mg |
N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine |
113248-64-9 | 97% | 100mg |
¥362.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409993-1g |
N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine |
113248-64-9 | 97% | 1g |
¥1783.00 | 2024-08-09 | |
| TRC | F598375-10mg |
(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine |
113248-64-9 | 10mg |
$ 65.00 | 2022-06-04 | ||
| Matrix Scientific | 010634-500mg |
(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine |
113248-64-9 | 500mg |
$174.00 | 2021-06-27 | ||
| abcr | AB587860-1g |
N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine; . |
113248-64-9 | 1g |
€357.50 | 2024-04-20 |
(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
113248-64-9 ((4-Fluorobenzyl)-pyridin-3-ylmethyl-amine) 関連製品
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:113248-64-9)(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine

清らかである:99%/99%
はかる:1g/5g
価格 ($):184.0/550.0